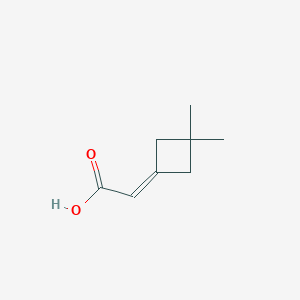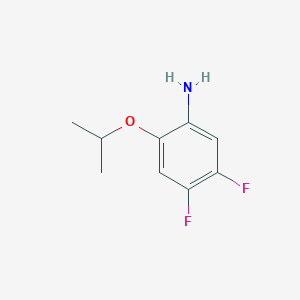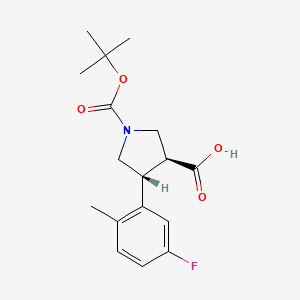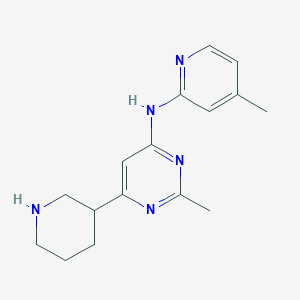
2-(3,3-Dimethylcyclobutylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylcyclobutylidene)acetic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclobutylidene ring substituted with two methyl groups and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclobutylidene)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with acetic acid in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,3-Dimethylcyclobutylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutylidene derivatives, ketones, alcohols, esters, and amides .
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylcyclobutylidene)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3,3-Dimethylcyclobutylidene)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparación Con Compuestos Similares
Cyclobutylideneacetic acid: Lacks the dimethyl substitution, resulting in different reactivity and properties.
2-(Cyclopropylidene)acetic acid: Features a smaller ring structure, leading to distinct chemical behavior.
2-(3,3-Dimethylcyclopropylidene)acetic acid: Similar structure but with a cyclopropylidene ring, affecting its stability and reactivity.
Uniqueness: 2-(3,3-Dimethylcyclobutylidene)acetic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2-(3,3-dimethylcyclobutylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(5-8)3-7(9)10/h3H,4-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZKSQCLHBXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)oxan-4-yl]acetic acid](/img/structure/B8060472.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)thian-4-yl]acetic acid](/img/structure/B8060473.png)










